molecular formula C₄₃H₇₄N₁₄O₁₁ B549697 polymyxin B nonapeptide CAS No. 86408-36-8

polymyxin B nonapeptide

Cat. No. B549697
CAS RN: 86408-36-8
M. Wt: 963.1 g/mol
InChI Key: PYHYGIPVYYRJHU-QWDNBKTCSA-N
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Description

Polymyxin B nonapeptide (PMBN) is a derivative of polymyxin B, obtained by proteolytic removal of its terminal amino acyl residue . It is a cationic cyclic peptide that increases the permeability of the outer membrane of Gram-negative bacteria, making them susceptible to several antibiotics . Although PMBN itself does not exhibit antibacterial activity or cytotoxicity, it can significantly enhance the effectiveness of commonly used antibiotics against only Gram-negative bacteria and their persister cells .


Synthesis Analysis

Polymyxin B nonapeptide is obtained from Polymyxin B by proteolytic removal of its terminal amino acyl residue . The exact synthesis process is not detailed in the retrieved papers.


Molecular Structure Analysis

The molecular structure of PMBN is characterized by an exocyclic FA-Thr2-Dab3 lipodipeptide motif instead of the native FA-Dab1-Thr2-Dab3 tripeptide motif found in polymyxin B . This modification removes one of the positively charged residues believed to contribute to nephrotoxicity .


Chemical Reactions Analysis

PMBN can increase the potency of co-treated antibiotics . It has been demonstrated that using PMBN in combination with other antibiotics significantly reduces the frequency of resistant mutant formation .

Scientific Research Applications

1. Eradication of Gram-negative bacterial persisters

  • Summary of Application: Polymyxin B nonapeptide (PMBN) has been shown to significantly enhance the effectiveness of commonly used antibiotics against only Gram-negative bacteria and their persister cells .
  • Methods of Application: PMBN is used in combination with other antibiotics. Although PMBN itself does not exhibit antibacterial activity or cytotoxicity, it can increase the potency of co-treated antibiotics .
  • Results: Using PMBN in combination with other antibiotics significantly reduces the frequency of resistant mutant formation. This work provides evidence of the utilities of PMBN as a novel potentiator for antibiotics against Gram-negative bacteria .

2. Increasing electroporation competence of Gram-negative clinical isolates

  • Summary of Application: PMBN improves the transformation frequency of clinical isolates via electroporation by up to 100-fold in a dose-dependent and reversible manner .
  • Methods of Application: The effect was observed for PMBN-binding uropathogenic Escherichia coli (UPEC) and Salmonella enterica strains but not naturally polymyxin resistant Proteus mirabilis .
  • Results: Using the PMBN electroporation method, efficient delivery of large plasmid constructs into UPEC was shown, which otherwise failed using a conventional electroporation protocol .

3. Sensitization of Gram-negative bacteria to other antibiotics

  • Summary of Application: PMBN has been widely exploited as a useful tool to increase the permeability of the outer membrane in various in vitro studies, including those dealing with the discovery and development of novel antibacterial drugs .

4. Imaging and targeting of Gram-negative bacterial infection

  • Summary of Application: PMB has also been chemically modified to facilitate the optical imaging of Gram-negative bacterial infection .

5. Restoring the antibacterial activity of azithromycin

  • Summary of Application: PMBN has been shown to restore the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli .
  • Methods of Application: PMBN is used in combination with azithromycin. The combination worked efficiently in strains carrying mphA gene encoding macrolide phosphotransferase which can cause macrolide inactivation .
  • Results: PMBN was able to re-sensitize the bacteria to azithromycin, even in strains with high minimum inhibitory concentrations (MIC: 32 to ≥128 μg/ml) for azithromycin, and in strains resistant to the last resort drugs such as colistin and meropenem .

6. Increasing the permeability of bacterial outer membrane

  • Summary of Application: PMBN has been widely exploited as a useful tool to increase the permeability of the outer membrane in various in vitro studies, including those dealing with the discovery and development of novel antibacterial drugs .

7. Enhancing the Delivery of Protein-DNA Complexes

  • Summary of Application: PMBN has been shown to enhance the delivery of protein-DNA complexes into a clinical UPEC strain .
  • Methods of Application: The effect was observed for PMBN-binding uropathogenic Escherichia coli (UPEC) strains .
  • Results: Using the PMBN method, efficient delivery of protein-DNA complexes into UPEC was shown .

8. Antibiotic Potentiators Against Drug-Resistant Pathogens

  • Summary of Application: PMBN has been used as an antibiotic potentiator against drug-resistant pathogens .
  • Methods of Application: PMBN is used in combination with other antibiotics. The combinations worked efficiently in strains carrying mphA gene encoding macrolide phosphotransferase which can cause macrolide inactivation .
  • Results: PMBN was able to re-sensitize the bacteria to azithromycin, even in strains with high minimum inhibitory concentrations (MIC: 32 to ≥128 μg/ml) for azithromycin, and in strains resistant to the last resort drugs such as colistin and meropenem .

properties

IUPAC Name

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHYGIPVYYRJHU-QWDNBKTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74N14O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide

CAS RN

86408-36-8
Record name Polymyxin B nonapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
2,070
Citations
RL Danner, KA Joiner, M Rubin… - Antimicrobial Agents …, 1989 - Am Soc Microbiol
… Both polymyxin B and polymyxin B nonapeptide inhibited … We conclude that polymyxin B nonapeptide is less toxic than … Polymyxin B nonapeptide retains the antiendotoxin activity of …
Number of citations: 190 journals.asm.org
H Tsubery, I Ofek, S Cohen, M Fridkin - Biochemistry, 2000 - ACS Publications
… In this study, we have synthesized polymyxin B nonapeptide, the LPS-binding cyclic domain of PMB, and its enantiomeric analogue and studied several parameters related to their …
Number of citations: 110 pubs.acs.org
RA Dixon, I Chopra - Journal of Antimicrobial Chemotherapy, 1986 - academic.oup.com
The effects of polymyxin B and polymyxin B nonapeptide (PMBN) on the permeability of the Escherichia coli cytoplasmic membrane were investigated. Both compounds caused loss of …
Number of citations: 120 academic.oup.com
M Vaara, P Viljanen - Antimicrobial agents and chemotherapy, 1985 - Am Soc Microbiol
… The binding of the outer membrane-disorganizing peptide polymyxin B nonapeptide (PMBN) to … We recently studied a derivative of polymyxin (polymyxin B nonapeptide [PMBN]) which …
Number of citations: 102 journals.asm.org
H Tsubery, I Ofek, S Cohen, M Fridkin - Peptides, 2001 - Elsevier
Polymyxin B (PMB) is a potent antibacterial lipopeptide composed of a positively charged cyclic peptide ring and a fatty acid containing tail. Polymyxin B nonapeptide (PMBN), the …
Number of citations: 110 www.sciencedirect.com
P Viljanen, M Vaara - Antimicrobial agents and chemotherapy, 1984 - Am Soc Microbiol
… Subinhibitory concentrationsof polymyxin B nonapeptide … ) were resistant to the action of polymyxin B nonapeptide. … recently shown that although polymyxin B nonapeptide (PMBN) had …
Number of citations: 128 journals.asm.org
H Tsubery, I Ofek, S Cohen… - Journal of medicinal …, 2000 - ACS Publications
Polymyxin B nonapeptide (PMBN), a cationic cyclic peptide derived by enzymatic processing from the naturally occurring peptide polymyxin B, is able to increase the permeability of the …
Number of citations: 198 pubs.acs.org
AZ Sahalan, RA Dixon - International journal of antimicrobial agents, 2008 - Elsevier
… The PMB analogue polymyxin B nonapeptide (PMBN) is obtained by enzymatic removal of its fatty acyl tail [1]. Although characterisation of PMBN has reported significant loss of …
Number of citations: 46 www.sciencedirect.com
N Yin, RL Marshall, S Matheson… - Journal of the American …, 2003 - ACS Publications
… with polymyxin B and polymyxin B nonapeptide indicate that binding stoichiometries (… interactions dominate association of polymyxin B and polymyxin B nonapeptide with lipid A. …
Number of citations: 50 pubs.acs.org
RA Dixon, I Chopra - Antimicrobial agents and chemotherapy, 1986 - Am Soc Microbiol
… The effects of polymyxin B and polymyxin B nonapeptide (PMBN) on cell envelope integrity … One deacylated polymyxin derivative, polymyxin B nonapeptide (PMBN), has been the …
Number of citations: 149 journals.asm.org

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